molecular formula C20H19NO4 B5753210 N-(1,3-benzodioxol-5-ylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide

Cat. No. B5753210
M. Wt: 337.4 g/mol
InChI Key: IQELZRDKKXKPMK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is not fully understood. However, it is believed to act as a competitive inhibitor of protein-protein interactions by binding to specific domains on target proteins. This results in the disruption of protein complexes and the inhibition of downstream signaling pathways.
Biochemical and physiological effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways. It has also been shown to modulate the activity of certain enzymes involved in lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide in lab experiments is its high selectivity for certain protein domains. This allows researchers to investigate the role of these domains in various biological processes with a high degree of specificity. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the investigation of its potential applications in the development of novel therapeutic agents for the treatment of various diseases, such as cancer and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other biomolecules.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide involves the reaction of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoic acid with 1,3-benzodioxole-5-methanol in the presence of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been extensively studied for its potential applications in biomedical research. One of the major areas of interest is its use as a tool for studying protein-protein interactions. This compound has been shown to selectively target certain protein domains, allowing researchers to investigate the role of these domains in various biological processes.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-20(2,23)10-9-14-3-6-16(7-4-14)19(22)21-12-15-5-8-17-18(11-15)25-13-24-17/h3-8,11,23H,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQELZRDKKXKPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide

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